5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride
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Overview
Description
5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H5FN2O2·HCl It is a derivative of benzodiazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride typically involves the fluorination of a benzodiazole precursor. One common method involves the reaction of 5-fluoro-1H-1,3-benzodiazole with a carboxylating agent under controlled conditions to introduce the carboxylic acid group. The hydrochloride salt is then formed by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazole ring.
Substitution: Halogen substitution reactions can introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
- 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
Uniqueness
5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the benzodiazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
2408959-35-1 |
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Molecular Formula |
C8H6ClFN2O2 |
Molecular Weight |
216.60 g/mol |
IUPAC Name |
6-fluoro-1H-benzimidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5FN2O2.ClH/c9-5-2-7-6(10-3-11-7)1-4(5)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H |
InChI Key |
MCRHIBHMCIBPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2)F)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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